molecular formula C6H12N2Na2O4S2+2 B12432307 Disodium L-cystine

Disodium L-cystine

Cat. No.: B12432307
M. Wt: 286.3 g/mol
InChI Key: PLVPMKWGXOOSKL-RGVONZFCSA-N
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Description

Disodium L-cystine is a compound derived from the amino acid L-cysteine. It is formed by the oxidation of two L-cysteine molecules, resulting in a disulfide bond between them. This compound is often used in various scientific and industrial applications due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium L-cystine can be synthesized through the oxidation of L-cysteine. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions include maintaining a pH of around 7 to 8 and a temperature of approximately 25°C to 30°C .

Industrial Production Methods

Industrial production of this compound often involves the fermentation of microbial strains that overproduce L-cysteine. The L-cysteine is then oxidized to form L-cystine, which is subsequently converted to its disodium salt form. This method is preferred due to its cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Disodium L-cystine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium L-cystine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.

    Biology: Plays a role in redox biology and cellular signaling due to its involvement in the cysteine/cystine shuttle system.

    Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and cystine metabolism disorders.

    Industry: Used in the production of food additives, pharmaceuticals, and cosmetics

Mechanism of Action

Disodium L-cystine exerts its effects primarily through its role in redox reactions. It acts as a precursor for the synthesis of glutathione, a major antioxidant in the body. The disulfide bond in this compound can be reduced to release L-cysteine, which then participates in various metabolic pathways. This compound also plays a role in cellular signaling and regulation of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium L-cystine is unique due to its disulfide bond, which allows it to participate in redox reactions and act as a precursor for glutathione synthesis. This property distinguishes it from other sulfur-containing amino acids and makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C6H12N2Na2O4S2+2

Molecular Weight

286.3 g/mol

IUPAC Name

disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/t3-,4-;;/m0../s1

InChI Key

PLVPMKWGXOOSKL-RGVONZFCSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.[Na+].[Na+]

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N.[Na+].[Na+]

Origin of Product

United States

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